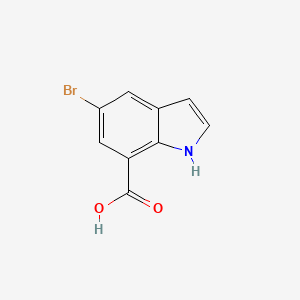

5-Bromo-1H-indole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYDZTIPNOBVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694595 | |

| Record name | 5-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860624-90-4 | |

| Record name | 5-Bromo-1H-indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860624-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indole-7-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its substituted indole scaffold is a key component in the development of various therapeutic agents, particularly in oncology. The strategic placement of the bromine atom and the carboxylic acid group on the indole ring provides versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, detailing the underlying chemical principles and offering practical, step-by-step protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. The most prominent methods include:

-

Directed Ortho-Metalation (DoM) of a Pre-functionalized Indole: This strategy leverages a directing group on the indole nitrogen to achieve regioselective lithiation at the C7 position, followed by quenching with an electrophilic bromine source.

-

Construction of the Indole Ring via Fischer Indole Synthesis: This classical approach involves the cyclization of a suitably substituted phenylhydrazone to form the indole core.

-

Late-Stage Functionalization of an Indole-7-carboxylic Acid Derivative: This involves the direct bromination of a pre-existing indole-7-carboxylic acid scaffold.

This guide will focus on a multi-step synthesis that combines elements of indole ring construction and subsequent functionalization, a common and adaptable approach in medicinal chemistry.

Visualizing the General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, highlighting the key transformations.

Caption: Generalized synthetic workflow for this compound.

Part 1: Synthesis of the Indole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone.[1] For the synthesis of an indole-7-carboxylic acid derivative, a starting material with a precursor to the carboxylic acid group at the ortho position of the aniline is required.

Protocol 1: Synthesis of Ethyl 1H-indole-7-carboxylate

This protocol outlines the synthesis of the core indole structure with a carboxylic ester at the 7-position.

Rationale: The Japp-Klingemann reaction provides a reliable method to form the necessary hydrazone precursor for the subsequent Fischer indole cyclization.[1] Using an ortho-amino benzoic acid derivative as the starting material ensures the carboxylic acid functionality is correctly positioned.

Step-by-Step Methodology:

-

Diazotization of Ethyl Anthranilate:

-

Dissolve ethyl anthranilate in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Japp-Klingemann Reaction to Form the Hydrazone:

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool to 0-5 °C.

-

Add a solution of sodium hydroxide or sodium ethoxide in ethanol to the cooled solution.

-

Slowly add the previously prepared diazonium salt solution to this mixture, keeping the temperature below 10 °C.

-

Allow the reaction to stir and warm to room temperature overnight. The product hydrazone will precipitate.

-

Collect the solid by filtration, wash with water and a cold ethanol/water mixture, and dry under vacuum.

-

-

Fischer Indole Cyclization:

-

Suspend the dried hydrazone in a high-boiling point solvent such as Dowtherm A or polyphosphoric acid.

-

Heat the mixture to a high temperature (typically 180-250 °C, depending on the solvent) for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Cool the reaction mixture and dilute with a suitable solvent like toluene.

-

Wash the organic layer with an aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1H-indole-7-carboxylate.

-

Part 2: Regioselective Bromination and Final Synthesis

With the indole-7-carboxylate core synthesized, the next critical steps are the introduction of the bromine atom at the 5-position and the hydrolysis of the ester to the final carboxylic acid.

Protocol 2: Synthesis of this compound

Rationale: Direct bromination of the indole ring is often unselective. Therefore, protection of the indole nitrogen is typically employed to direct the bromination and prevent side reactions. Subsequent deprotection and hydrolysis yield the final product. N-protection with a group like tert-butyloxycarbonyl (Boc) is common as it can direct lithiation to the C7 position if a carboxylation step is needed at this stage.[2] However, for this route, we will proceed with bromination of the N-H indole.

Step-by-Step Methodology:

-

Bromination of Ethyl 1H-indole-7-carboxylate:

-

Dissolve ethyl 1H-indole-7-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent. The use of NBS is a mild and effective method for the bromination of indoles.[3]

-

Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 5-bromo-1H-indole-7-carboxylate.

-

-

Hydrolysis to this compound:

-

Dissolve the ethyl 5-bromo-1H-indole-7-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base such as sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to obtain this compound.[4]

-

Alternative Strategy: Directed Ortho-Metalation

An alternative and powerful strategy for the synthesis of 7-substituted indoles is Directed Ortho-Metalation (DoM).[5] This method offers excellent regiocontrol.

Causality in Experimental Choices:

-

Directing Group: An N-protecting group that can coordinate with the lithium reagent is crucial. The pivaloyl or a carbamate group are often effective.

-

Base: A strong, non-nucleophilic base like tert-butyllithium or s-butyllithium in the presence of a ligand like TMEDA is required to deprotonate the C7 position.[6]

-

Temperature: These reactions are performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

Visualizing the Directed Ortho-Metalation Pathway

Caption: Synthetic pathway utilizing Directed Ortho-Metalation.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1a | Diazotization | Ethyl anthranilate | Diazonium salt | NaNO₂, HCl | In situ |

| 1b | Japp-Klingemann | Diazonium salt | Phenylhydrazone | Ethyl 2-methylacetoacetate, Base | 70-85% |

| 1c | Fischer Indole Synthesis | Phenylhydrazone | Ethyl 1H-indole-7-carboxylate | High Temperature/Acid | 50-70% |

| 2a | Bromination | Ethyl 1H-indole-7-carboxylate | Ethyl 5-bromo-1H-indole-7-carboxylate | NBS | 80-95% |

| 2b | Hydrolysis | Ethyl 5-bromo-1H-indole-7-carboxylate | This compound | NaOH or LiOH | 90-98% |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various well-established synthetic routes. The choice of a particular pathway will be dictated by factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. The methods outlined in this guide provide a solid foundation for researchers to produce this important building block for the advancement of medicinal chemistry and drug discovery. The inherent reactivity of the indole nucleus requires careful consideration of protecting groups and reaction conditions to achieve the desired regioselectivity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indole-7-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1H-indole-7-carboxylic acid, a halogenated indole derivative of significant interest to the scientific community. While its direct experimental data is sparse in literature, this document synthesizes computed data, extrapolations from isomeric analogues, and established analytical principles to offer a robust profile for researchers, medicinal chemists, and drug development professionals. We delve into its core physicochemical properties, outline detailed protocols for empirical validation, and discuss its chemical reactivity and potential as a strategic building block in the synthesis of complex bioactive molecules. This guide is structured to provide both foundational knowledge and practical, field-proven insights into the handling and application of this versatile chemical scaffold.

Section 1: Molecular Identity and Core Structure

This compound belongs to the family of substituted indoles, a core motif in a vast number of natural products and pharmaceuticals. Its structure is characterized by an indole bicyclic system, with a bromine atom at the C5 position and a carboxylic acid group at the C7 position. This specific arrangement of an electron-withdrawing group (bromine) and a meta-positioned carboxylic acid on the benzene portion of the indole ring dictates its unique electronic properties, reactivity, and potential for forming specific intermolecular interactions, making it a distinct and valuable tool for synthetic and medicinal chemistry.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 860624-90-4[1] |

| Molecular Formula | C₉H₆BrNO₂[1] |

| Molecular Weight | 240.05 g/mol [1] |

| Canonical SMILES | C1=CNC2=C(C=C(C=C21)Br)C(=O)O[1] |

| InChI Key | VZYDZTIPNOBVNC-UHFFFAOYSA-N[1] |

Section 2: Physicochemical Properties - A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is paramount for its application, from predicting its behavior in a reaction vessel to its pharmacokinetic profile in a biological system. The following table summarizes the available computed and predicted data for this compound.

| Property | Value / Description | Source | Implication for Researchers |

| Molecular Weight | 240.05 g/mol | PubChem[1] | Standard for stoichiometric calculations in synthesis. |

| XLogP3-AA (Lipophilicity) | 2.3 | PubChem (Computed)[1] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is a crucial parameter in drug design. |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] | The indole N-H and carboxylic acid O-H groups can act as hydrogen bond donors, influencing crystal packing and receptor binding. |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] | The two oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors. |

| Melting Point | Not experimentally determined. Likely a high-melting solid (>200 °C), similar to isomers. | Inferred from related structures[2][3] | High melting point suggests strong intermolecular forces (e.g., hydrogen bonding) in the solid state. Experimental verification is required. |

| Boiling Point | Not applicable. The compound would likely decompose at high temperatures before boiling. | Inferred | Thermal stability analysis (e.g., TGA) is recommended before attempting high-temperature reactions. |

| Acidity (pKa) | Not experimentally determined. Predicted to be ~4-5 for the carboxylic acid. | Inferred from related structures[2] | The carboxylic acid is the primary acidic site. Its pKa is critical for designing purification strategies (acid-base extraction) and for understanding its charge state at physiological pH. |

| Solubility | Not experimentally determined. Predicted to be soluble in polar aprotic solvents like DMSO and DMF. | Inferred from related structures[2] | Limited aqueous solubility is expected. Use of organic co-solvents is likely necessary for biological assays. |

Section 3: Protocols for Experimental Characterization

Given the absence of extensive experimental data in the public domain, empirical determination of the core physicochemical properties is a critical first step for any research program utilizing this compound. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Determination

Causality: Determining solubility is not merely about finding a suitable solvent; it's about quantifying the compound's behavior in systems relevant to its intended use, such as reaction media, purification solvents, and physiological buffers. This workflow provides a systematic approach to assess both qualitative and quantitative solubility.

Caption: Workflow for solubility assessment.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa value governs the ionization state of the carboxylic acid at a given pH. This is fundamental for predicting its interaction with biological targets, its absorption and distribution profile, and for developing purification and formulation strategies. Potentiometric titration is a gold-standard, direct method for this measurement.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter with a suitable electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The first derivative of the titration curve can be used to precisely locate the equivalence point.

Section 4: Spectroscopic Profile and Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound. Based on its structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.5): Expect distinct signals for the three protons on the indole ring. The proton at C4 will likely appear as a doublet, the proton at C6 as a doublet, and the protons at C2 and C3 will show characteristic coupling. The precise chemical shifts and coupling constants provide unambiguous structural confirmation.

-

Carboxylic Acid Proton (δ > 12.0): A broad singlet, which is exchangeable with D₂O.

-

Indole N-H Proton (δ > 11.0): A broad singlet, also exchangeable with D₂O.

-

-

¹³C NMR:

-

Expect 9 distinct carbon signals.

-

Carbonyl Carbon (δ ~170): The carboxylic acid carbon will be significantly downfield.

-

Aromatic Carbons (δ 100-140): Signals corresponding to the 8 carbons of the indole ring. The carbon attached to bromine (C5) will show a reduced signal intensity and a shift consistent with halogen substitution.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carboxylic acid carbonyl group.

-

C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.

Caption: Workflow for comprehensive structural verification.

Section 5: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific literature on the synthesis of the 7-carboxylic acid isomer is not prominent, a plausible route can be designed based on established indole chemistry. A common strategy involves directed ortho-metalation.

Caption: A plausible synthetic route to the title compound.

Expertise Insight: The choice of the nitrogen protecting group in Step 1 is critical. It must be robust enough to withstand the strongly basic conditions of the metalation step but labile enough for clean removal. Furthermore, it acts as the directing group, facilitating the deprotonation of the adjacent C7 position over other sites on the ring.

Key Chemical Reactivity

-

Carboxylic Acid Derivatization: The -COOH group is a versatile handle for synthesizing amides, esters, and acid halides. Amide coupling with various amines is a cornerstone of medicinal chemistry for building libraries of drug candidates.

-

N-H Functionalization: The indole nitrogen can be alkylated or acylated, providing another point for structural diversification.[4]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is a prime site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, or nitrogen-containing substituents, dramatically expanding the chemical space accessible from this scaffold.

Section 6: Applications in Research and Drug Development

While direct biological data for this compound is limited, its isomers are extensively used as scaffolds for potent and selective inhibitors of various biological targets.

-

Kinase Inhibition: Indole derivatives are classic "privileged structures" in kinase inhibitor design. The 5-bromoindole-2-carboxylic acid framework has been used to develop inhibitors of VEGFR-2 and EGFR, key targets in oncology.[5][6][7][8]

-

Enzyme Inhibition: Related compounds serve as starting points for inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13), indoleamine 2,3-dioxygenase (IDO), and Factor Xa.[2][9]

-

Scaffold for SAR Studies: The title compound is an invaluable tool for Structure-Activity Relationship (SAR) studies. By providing a different substitution vector compared to the more common 2- and 3-carboxy isomers, it allows researchers to probe how the spatial arrangement of key functional groups affects binding affinity and selectivity for a given biological target.

Caption: Role as a versatile scaffold in drug discovery.

Section 7: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

GHS Hazard Information: [1]

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[2]

-

Protect from light.[11]

References

- 1. This compound | C9H6BrNO2 | CID 53399257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. 5-Bromoindole-2-carboxylic acid | 7254-19-5 [chemicalbook.com]

- 10. 860624-90-4 this compound AKSci 7815FY [aksci.com]

- 11. goldbio.com [goldbio.com]

A Technical Guide to 5-Bromo-1H-indole-7-carboxylic acid: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-1H-indole-7-carboxylic acid (CAS No. 860624-90-4), a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline robust synthetic and purification strategies, and delve into the nuanced reactivity of its key functional groups. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively utilize this versatile scaffold in complex molecular design and synthesis.

Core Physicochemical & Structural Properties

This compound is a trifunctional molecule featuring an indole nucleus, a bromine atom, and a carboxylic acid. This unique arrangement of functional groups offers distinct reactivity points, making it a highly valuable intermediate for constructing complex molecular architectures.

Table 1: Key Physicochemical Properties [1]

| Property | Value |

| CAS Number | 860624-90-4 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CNC2=C(C=C(C=C21)Br)C(=O)O |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis and Purification Strategies

The synthesis of this compound typically originates from simpler, commercially available indole precursors. A common and effective strategy involves the selective bromination and subsequent carboxylation of an appropriately protected indole.

Generalized Synthetic Workflow

A prevalent synthetic approach involves a multi-step sequence that ensures high regioselectivity. The indole nitrogen is first protected to prevent side reactions and to direct subsequent electrophilic substitution.

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: Synthesis via N-Protected Intermediate

This protocol outlines a representative synthesis from a protected indole-7-carboxylate, a common route that offers excellent control over regiochemistry.

Step 1: N-Protection of Indole-7-carboxylic Acid Ester

-

Rationale: Protection of the indole N-H proton is critical. It prevents N-bromination and deactivation of the indole ring towards electrophilic substitution. The choice of protecting group, such as a tosyl or BOC group, is dictated by its stability to the subsequent reaction conditions and ease of removal.

-

To a solution of methyl indole-7-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes, then add the protecting agent (e.g., p-toluenesulfonyl chloride, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with ice-water and extract the product with ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 2: Regioselective Bromination

-

Rationale: The electron-donating nature of the indole nitrogen activates the aromatic ring for electrophilic substitution. In a protected indole, bromination typically occurs at the C5 position due to steric and electronic factors. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

-

Dissolve the N-protected methyl indole-7-carboxylate (1.0 eq) in an inert solvent such as DMF or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring progress by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry over anhydrous Na₂SO₄ and concentrate.

Step 3: Hydrolysis and Deprotection

-

Rationale: The final step involves the simultaneous or sequential removal of the protecting group and hydrolysis of the methyl ester to yield the target carboxylic acid. Basic hydrolysis using LiOH or NaOH is standard for the ester, and the deprotection conditions will depend on the chosen N-protecting group.

-

Dissolve the crude N-protected methyl 5-bromoindole-7-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (3-5 eq) and stir at 40-50 °C for 4-8 hours.

-

Cool the reaction mixture to room temperature and acidify to pH ~2-3 with 1M HCl.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Spectroscopic Characterization

Verifying the structure and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~11.5-12.0 ppm (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (COOH).

-

δ ~11.0-11.5 ppm (br s, 1H): A second broad singlet for the indole N-H proton.

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at the C6 position, appearing as a doublet.

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the C4 position, appearing as a doublet.

-

δ ~7.4-7.6 ppm (t, 1H): Indole proton at the C2 position.

-

δ ~6.5-6.7 ppm (t, 1H): Indole proton at the C3 position.

-

(Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.)

-

-

¹³C NMR (DMSO-d₆, 101 MHz): Expected signals will appear for the carboxylic acid carbon (~168 ppm), the bromine-bearing carbon (~115 ppm), and the other seven distinct aromatic and indole carbons.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks corresponding to [M-H]⁻ for the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Derivatization

The utility of this compound stems from its three distinct reactive sites, which can often be addressed selectively.

Caption: Key reactivity sites and common synthetic transformations.

Reactions at the Carboxylic Acid (C7)

The carboxylic acid is readily converted into esters, amides, and other derivatives using standard organic chemistry protocols.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄ in methanol) or using coupling agents provides the corresponding esters.

-

Amidation: This is one of the most common transformations in drug discovery. Coupling with a primary or secondary amine using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a solvent like DMF yields the desired amide. This reaction is fundamental for building peptide-like structures or introducing diverse functional groups.

Reactions at the Aryl Bromide (C5)

The C5 bromine is a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with a boronic acid or ester is a powerful method for forming new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position, significantly increasing molecular complexity.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. It is a key method for synthesizing aniline derivatives and other nitrogen-containing heterocycles.

-

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, forms a C-C triple bond, providing access to alkynylated indole scaffolds.

Reactions at the Indole N-H

The indole nitrogen can be alkylated, arylated, or acylated. The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion, which then acts as a nucleophile.

-

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate in DMF is a straightforward method for introducing alkyl substituents. This modification can modulate the compound's steric and electronic properties as well as its solubility.[2]

Applications in Research and Development

This compound is not just a synthetic intermediate but a core fragment found in numerous biologically active molecules. Its rigid structure and capacity for diverse functionalization make it an attractive scaffold for targeting various biological systems.

-

Kinase Inhibitors: The indole nucleus is a well-established "privileged scaffold" in kinase inhibitor design. Derivatives of this compound have been synthesized and investigated as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and EGFR.[3][4][5][6] The carboxylic acid can form critical hydrogen bonds in the hinge region of the kinase active site, while the C5 position can be modified to explore different pockets and enhance potency and selectivity.

-

Antiviral and Antibacterial Agents: The indole core is present in many natural and synthetic compounds with antimicrobial properties. Modifications at the three reactive sites of this compound allow for the generation of large libraries of compounds for screening against various pathogens. For example, derivatives have been developed as inhibitors of bacterial cystathionine γ-lyase (bCSE), which can enhance the efficacy of traditional antibiotics.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[7][10]

-

Handling: Avoid creating dust.[8][10] Wash hands thoroughly after handling.[7][8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8][9]

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with significant therapeutic potential. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully exploit its capabilities in their scientific endeavors.

References

- 1. This compound | C9H6BrNO2 | CID 53399257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

discovery and history of indole-7-carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Indole-7-Carboxylic Acids

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Among its many derivatives, indole-7-carboxylic acid has emerged as a particularly valuable scaffold in medicinal chemistry and drug design.[4][5] Its unique substitution pattern allows for novel interactions with biological targets and provides a vector for diverse functionalization. This guide traces the historical development of synthetic routes to this important molecule, from the inherent challenges of regioselectivity in classical indole syntheses to the advent of modern catalytic and biocatalytic methodologies that provide precise control over its formation. We will explore the causality behind key experimental strategies, detail foundational protocols, and examine the compound's role in the development of contemporary therapeutics.

The Historical Challenge: Regioselective Synthesis of the Indole Core

The indole framework was first prepared in 1866 by heating oxindole with zinc dust.[1] The subsequent development of methods to construct this bicyclic system became a central theme in organic synthesis. However, early methods, while groundbreaking, often provided limited control over substitution patterns, particularly at the C-7 position of the benzene ring.

The Fischer Indole Synthesis (1883)

The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most widely used methods for indole preparation.[6][7][8] Its primary utility lies in forming the pyrrole ring onto a pre-existing benzene derivative.

-

Causality of Experimental Choice: The starting arylhydrazine dictates the substitution on the benzene portion of the final indole. To produce a 7-substituted indole, one must begin with a meta-substituted phenylhydrazine. However, the critical[9][9]-sigmatropic rearrangement step can proceed in two directions, leading to a mixture of 4- and 6-substituted indoles. Achieving regioselectivity for the 7-position is notoriously difficult and highly dependent on the steric and electronic nature of the substituents. For a deactivating and sterically unassuming group like a carboxylic acid, this method is often impractical for producing a single, pure C-7 isomer.

The Bischler-Möhlau Indole Synthesis (1892)

This method forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of an aniline derivative.[10][11][12]

-

Limitations: Similar to the Fischer synthesis, the Bischler-Möhlau reaction builds the pyrrole ring onto an existing aniline. While a meta-substituted aniline could theoretically yield a 7-substituted indole, the harsh reaction conditions (strong acids, high temperatures) and complex mechanistic pathways often lead to poor yields and unpredictable regiochemistry.[11][13] It is generally not considered a primary choice for the clean synthesis of specifically substituted indole-7-carboxylic acids.

Foundational Breakthroughs for C-7 Functionalization

The limitations of early methods spurred the development of new strategies that offered greater control over the final substitution pattern. Several classical syntheses proved more amenable to producing indoles with functionality at the C-7 position.

The Reissert Indole Synthesis (1897)

The Reissert synthesis provided a novel pathway starting from ortho-nitrotoluenes, which are condensed with diethyl oxalate.[1][14] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to yield an indole-2-carboxylic acid.[14][15]

-

Mechanism & Application for C-7 Synthesis: The key to this method's utility is that the substitution pattern is locked in by the starting o-nitrotoluene. By starting with a toluene derivative bearing a substituent meta to the methyl group (e.g., 3-substituted-2-nitrotoluene), one can directly synthesize a 7-substituted indole-2-carboxylic acid. The reaction proceeds via deprotonation of the acidic methyl group, condensation with the oxalate, and subsequent reduction of the nitro group which triggers intramolecular cyclization.

Caption: Mechanism of the Reissert Indole Synthesis.

-

Condensation: An appropriately substituted o-nitrotoluene is dissolved in a suitable solvent (e.g., ethanol).

-

A strong base, typically potassium ethoxide (KOEt), is added to deprotonate the methyl group.[14]

-

Diethyl oxalate is added to the reaction mixture, which undergoes condensation with the carbanion to form ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The intermediate pyruvate is isolated and then treated with a reducing agent, such as zinc powder in acetic acid.[15]

-

The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and dehydration to form the indole-2-carboxylic acid product.

-

The final product can be isolated via filtration and recrystallization.

The Hemetsberger Indole Synthesis (1969)

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester.[9][16] The azide starting materials are readily prepared via a Knoevenagel condensation between an aryl aldehyde and ethyl azidoacetate.[17][18]

-

Regiochemical Outcome: This method's significance for C-7 synthesis arises when a meta-substituted aryl aldehyde is used as the starting material. The subsequent thermal cyclization proceeds via a nitrene intermediate, which can insert into two different C-H bonds on the aromatic ring.[9] This results in the formation of both 5- and 7-substituted indole isomers.[18] While this produces a mixture, the 5-regioisomer is often slightly favored, but it provides a direct synthetic route to the desired 7-substituted scaffold that can be separated chromatographically.[18]

References

- 1. Indoles Synthesis [quimicaorganica.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]

- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 12. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Reissert_indole_synthesis [chemeurope.com]

- 16. synarchive.com [synarchive.com]

- 17. researchgate.net [researchgate.net]

- 18. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 5-Bromo-1H-indole-7-carboxylic Acid Scaffold: A Technical Guide to Unlocking Its Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of biologically active compounds.[1] Halogenation of this scaffold, particularly bromination, has emerged as a powerful strategy to enhance therapeutic efficacy and modulate pharmacokinetic properties.[2] While significant research has focused on derivatives of 2- and 3-carboxyindoles, the 5-Bromo-1H-indole-7-carboxylic acid isomer remains a comparatively underexplored yet highly promising scaffold. This guide synthesizes current knowledge from related indole derivatives to illuminate the potential biological activities of the this compound core. We will explore its synthetic pathways and delve into its prospective applications in anticancer and antimicrobial drug discovery, providing detailed experimental protocols and mechanistic insights to empower researchers in this burgeoning field.

The Strategic Importance of the Indole Nucleus

The indole ring system is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility has made it a focal point for the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[3]

Why Bromination? The introduction of a bromine atom at the C-5 position of the indole ring offers several key advantages from a medicinal chemistry perspective:

-

Enhanced Potency: The electronegativity and size of the bromine atom can significantly alter the electronic distribution of the indole ring, often leading to stronger interactions with target proteins.[2]

-

Modulated Lipophilicity: Halogenation increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Metabolic Stability: The C-Br bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries.

While extensive research has highlighted the anticancer and antimicrobial prowess of 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid derivatives, this guide will extrapolate from these findings to project the therapeutic potential of the 7-carboxylic acid isomer.[4][5]

Synthetic Pathways: Building the Core

The derivatization of the this compound core is pivotal to unlocking its biological activity. The carboxylic acid group at the C-7 position is a prime site for modification into various functional groups such as amides, esters, and hydrazones, which can profoundly influence target binding and pharmacokinetic properties.

A generalized synthetic workflow begins with the core molecule and proceeds through the activation of the carboxylic acid, followed by coupling with a desired amine or alcohol to generate a library of derivatives.

Causality in Synthesis: The choice of activating agent (Step 1) is critical. Thionyl chloride (SOCl₂) is highly effective for creating a reactive acyl chloride but may not be suitable for sensitive substrates. In contrast, peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) offer milder conditions, preserving the integrity of complex starting materials. This choice directly impacts yield and purity, forming a self-validating system where successful synthesis of the target molecule confirms the appropriateness of the chosen reagents.

Anticancer Potential: Targeting Oncogenic Pathways

A significant body of research on 5-bromoindole derivatives points towards potent anticancer activity, primarily through the inhibition of key protein kinases that drive tumor growth and proliferation.[2][6]

3.1. Mechanism of Action: Kinase Inhibition

Derivatives of the isomeric 5-bromo-1H-indole-2-carboxylic acid have been extensively documented as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] These receptors are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

EGFR Inhibition: Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell division.[2] Indole derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. This blockade can induce cell cycle arrest and apoptosis (programmed cell death).[5][7]

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibition of VEGFR-2 by indole derivatives can starve the tumor, preventing its growth and metastasis.

It is highly probable that derivatives of this compound could be designed to exhibit similar inhibitory activities. The orientation of the carboxylic acid derivative at the C-7 position offers a unique vector for exploring the kinase binding pocket, potentially leading to novel interactions and improved selectivity.

3.2. Quantitative Data: Gauging Cytotoxicity

The anticancer efficacy of new compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific data for the 7-carboxylic acid isomer is emerging, we can present representative data from 5-bromo-1H-indole-2-carboxylic acid derivatives to illustrate typical findings.[8]

| Compound ID | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |

| S1 | Hydrazone | A549 (Lung Cancer) | 10.2 | [8] |

| S2 | Hydrazone | A549 (Lung Cancer) | 5.4 | [8] |

| S4 | Hydrazone | A549 (Lung Cancer) | 4.1 | [8] |

| S1 | Hydrazone | MCF-7 (Breast Cancer) | 4.5 | [8] |

| S4 | Hydrazone | MCF-7 (Breast Cancer) | 2.6 | [8] |

| 23p | Pyrrole-carboxamide | HepG2 (Liver Cancer) | 2.36 | [9] |

Table 1: Representative anticancer activities of various 5-bromo-indole derivatives against human cancer cell lines.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated indoles, isolated from marine sources and synthesized in the lab, have demonstrated significant antibacterial and antibiofilm activities.[10]

4.1. Mechanism of Action: Disrupting Bacterial Communication

Many indole derivatives exert their antimicrobial effects not by killing bacteria outright (bactericidal) but by interfering with their virulence mechanisms, such as biofilm formation. This anti-virulence approach is less likely to induce resistance.

-

Biofilm Inhibition: Bacteria often grow in biofilms, slimy matrices that protect them from antibiotics and the host immune system. Indole derivatives have been shown to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

-

Quorum Sensing Inhibition: Biofilm formation is often regulated by quorum sensing (QS), a cell-to-cell communication system. Brominated indole derivatives can interfere with QS signaling molecules, effectively disarming the bacteria.

4.2. Quantitative Data: Measuring Antimicrobial Potency

The antimicrobial activity of a compound is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 7a | Carboxamide | E. coli | 0.70 | [10] |

| 7b | Carboxamide | E. coli | 0.35 | [10] |

| 7c | Carboxamide | P. aeruginosa | 0.70 | [10] |

| 7g | Carboxamide | K. pneumoniae | 1.25 | [10] |

Table 2: Representative antibacterial activities of 5-bromo-1H-indole-2-carboxamide derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for key biological assays are provided below.

5.1. Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

5.2. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, frontier in drug discovery. The extensive evidence of potent anticancer and antimicrobial activities from its 2- and 3-carboxy isomers provides a strong rationale for the investigation of this core.[4][8] Future research should focus on:

-

Diverse Library Synthesis: Creating a broad library of amide, ester, and hydrazone derivatives to establish robust structure-activity relationships (SAR).

-

Broad-Spectrum Screening: Testing these derivatives against a wide panel of cancer cell lines and pathogenic microbes.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

By leveraging the foundational knowledge from related indole compounds and employing the rigorous experimental approaches outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound derivatives and develop the next generation of innovative medicines.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 5-Bromo-1H-indole-7-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it a "privileged scaffold" in drug design.[1] The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Within the vast chemical space of indole derivatives, halogenated indole carboxylic acids have emerged as particularly valuable building blocks. The introduction of a bromine atom can enhance metabolic stability and provide a handle for further synthetic transformations, while the carboxylic acid group offers a key site for derivatization and interaction with biological targets. This guide focuses on the specific, yet underexplored, building block: 5-Bromo-1H-indole-7-carboxylic acid .

Physicochemical Properties and Structural Features

This compound is a crystalline solid with the molecular formula C₉H₆BrNO₂. Its structure is characterized by the indole bicyclic system, with a bromine atom at the C5 position and a carboxylic acid at the C7 position. This specific substitution pattern imparts a unique set of properties that are highly relevant to medicinal chemistry.

| Property | Value |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| CAS Number | 860624-90-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) |

The strategic placement of the functional groups is key to its utility:

-

The Indole N-H: Acts as a hydrogen bond donor, crucial for anchoring the molecule in target binding sites.

-

The 5-Bromo Substituent: This electron-withdrawing group modulates the electronics of the indole ring. It also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build out the molecule.

-

The 7-Carboxylic Acid: This group is a strong hydrogen bond acceptor and can form salt bridges with basic residues in proteins. It is an ideal point for amide bond formation, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). The proximity of the carboxylic acid to the indole nitrogen can also influence intramolecular hydrogen bonding and the overall conformation of the molecule.

Synthesis of this compound: A Plausible Synthetic Route

A potential starting material for this synthesis is 4-bromo-2-methylaniline. The methyl group can be oxidized to a carboxylic acid in a later step.

Conceptual Synthetic Workflow

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-indole-7-carboxylic acid

This guide provides a detailed analysis of the spectroscopic data for 5-Bromo-1H-indole-7-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages spectral data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This approach, rooted in scientific integrity, offers a comprehensive framework for the identification and analysis of this and similar indole derivatives.

Molecular Structure and Predicted Spectroscopic Data

This compound (C₉H₆BrNO₂) is an indole derivative with a bromine atom at the 5-position and a carboxylic acid group at the 7-position.[1] Its molecular weight is approximately 240.05 g/mol .[1] The structural features—an aromatic indole core, a halogen substituent, and a carboxylic acid—each contribute distinct and predictable signatures in various spectroscopic analyses.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent.[2][3] |

| ~11.8 | br s | 1H | N-H | The indole N-H proton typically resonates at a high chemical shift due to the aromatic nature of the ring and its involvement in hydrogen bonding.[4] |

| ~8.1 | d | 1H | H-4 | The proximity to the electron-withdrawing carboxylic acid group at position 7 will likely deshield this proton, shifting it downfield. |

| ~7.8 | d | 1H | H-6 | This proton is situated between the bromine atom and the carboxylic acid group, both of which will influence its chemical environment. |

| ~7.4 | t | 1H | H-2 | The proton at the 2-position of the indole ring. Its chemical shift is influenced by the overall electron density of the ring system. |

| ~6.6 | t | 1H | H-3 | The proton at the 3-position of the indole ring. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2] |

| ~135 | C-7a | A quaternary carbon within the indole ring system. |

| ~130 | C-3a | Another quaternary carbon of the indole nucleus. |

| ~128 | C-2 | The carbon bearing a proton in the pyrrole part of the indole. |

| ~125 | C-4 | Aromatic carbon adjacent to the carboxylic acid group. |

| ~123 | C-6 | Aromatic carbon adjacent to the bromine atom. |

| ~115 | C-5 | The carbon atom directly bonded to the bromine atom. The heavy atom effect of bromine will influence its chemical shift. |

| ~110 | C-7 | The carbon to which the carboxylic acid is attached. |

| ~103 | C-3 | The second protonated carbon in the pyrrole moiety. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Functional Group Correlation |

| 3300-2500 | Broad, Strong | O-H stretch | This very broad absorption is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6] |

| ~3400 | Medium | N-H stretch | The stretching vibration of the indole N-H group.[4] |

| ~1700 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is typically a strong, sharp band.[5] |

| ~1600-1450 | Medium | C=C stretch | Aromatic C=C stretching vibrations from the indole ring. |

| ~1300 | Medium | C-O stretch | The C-O single bond stretch of the carboxylic acid.[5] |

| ~920 | Broad, Medium | O-H bend | Out-of-plane bending of the carboxylic acid O-H group.[7] |

| ~750 | Strong | C-Br stretch | The stretching vibration of the carbon-bromine bond. |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Rationale and Fragmentation Insights |

| 239/241 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in a characteristic M+2 isotope pattern with nearly equal intensities for the ⁷⁹Br and ⁸¹Br isotopes. |

| 222/224 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 194/196 | [M-COOH]⁺ | Decarboxylation, a common fragmentation pathway for carboxylic acids, leading to the loss of the carboxyl group.[4] |

| 115 | Further fragmentation of the indole ring structure. |

Methodologies and Experimental Protocols

To obtain high-quality spectroscopic data for this compound, adherence to validated experimental protocols is paramount. The following sections detail the recommended procedures for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable N-H and O-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.

-

Diagram of the NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and peak picking to identify the key absorption bands.

Diagram of the FT-IR (ATR) Process:

Caption: Step-by-step FT-IR analysis using ATR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This technique is a soft ionization method suitable for polar molecules like carboxylic acids.[8]

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Both positive and negative ion modes should be explored.

-

Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.

Diagram of the ESI-MS Logic:

Caption: Logical flow of ESI-MS analysis.

Conclusion

This technical guide provides a thorough spectroscopic profile of this compound based on predictive data and established analytical principles. The detailed protocols and interpretative rationale serve as a valuable resource for researchers in the synthesis, identification, and application of this and related indole compounds. The synergistic use of NMR, IR, and MS, as outlined, ensures a high degree of confidence in structural elucidation and purity assessment, which are critical for advancing drug discovery and development efforts.

References

- 1. This compound | C9H6BrNO2 | CID 53399257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. CAS 860624-90-4: this compound [cymitquimica.com]

safety and handling of 5-Bromo-1H-indole-7-carboxylic acid

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-1H-indole-7-carboxylic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction and Compound Profile

This compound is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is incorporated into various molecules being investigated for therapeutic applications. Understanding its physicochemical properties and inherent hazards is the foundation of its safe and effective use in a research environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | Not explicitly available; structural analog information used. | |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1][2] |

| Appearance | Typically a solid powder, ranging from off-white to beige or light yellow.[3][4][5] | |

| Melting Point | 287-288 °C (for the 2-carboxylic acid isomer) | [3][4] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] | |

| Storage | Store in a cool, dry place.[6] Some analogs are stored at -20°C.[4][7][8] |

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards is critical for risk mitigation. This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Causality Behind Hazards:

-

Irritation: The acidic nature of the carboxylic acid group and the reactivity of the indole ring, combined with the bromo-substituent, can lead to irritation upon contact with skin, eyes, and mucous membranes of the respiratory tract.

-

Acute Oral Toxicity: While not severely toxic, ingestion can cause harm, necessitating immediate medical attention.

Reactivity Profile:

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids.[5][9] Contact can lead to vigorous reactions, potentially releasing hazardous fumes.

-

Hazardous Decomposition: Under fire conditions, it may emit toxic and irritant fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5][6][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

-

Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[6]

-

Safety Stations: Accessible and operational safety showers and eyewash stations are mandatory in the immediate work area.[3][11]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale for Use | Source(s) |

| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[1] | [3][6][12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1] | [3][6][12] |

| Body Protection | A laboratory coat and close-toed footwear. Impervious clothing may be required for larger quantities. | Minimizes skin exposure from accidental spills or dust. | [3][6][11] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if handling outside a fume hood or if dust generation is likely. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1] | [6][10][12] |

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized protocols is crucial for minimizing risk.

Safe Handling Protocol

This workflow outlines the critical steps for safely handling this compound powder.

Caption: Step-by-step workflow for handling solid this compound.

Step-by-Step Methodology:

-

Preparation: Ensure the chemical fume hood is operational. Clear the work area of any unnecessary items.[10]

-

PPE: Don all required personal protective equipment as detailed in Table 3.

-

Handling: Conduct all manipulations within the fume hood. When transferring the solid, use a spatula and avoid generating dust.[10] Do not eat, drink, or smoke in the handling area.[3]

-

Post-Handling: Thoroughly decontaminate all equipment and the work surface after use.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and completing the work.[3][6]

Storage Protocol

Proper storage is vital for maintaining chemical integrity and safety.

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[3][6][13]

-

Conditions: Store in a cool environment. For long-term stability, storage at -20°C is recommended for analogous compounds.[4][7][8]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][9]

Disposal Protocol

Chemical waste must be managed responsibly to ensure environmental and personnel safety.

-

Classification: This material must be disposed of as hazardous waste. Do not dispose of it in regular trash or down the drain.[6][12]

-

Collection: Collect waste material and any contaminated items (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container.[12]

-

Consultation: Adhere to all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6][12]

Emergency and First Aid Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

Accidental Spill Response

Caption: Emergency protocol for managing a spill of this compound.

Step-by-Step Spill Cleanup:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[12]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3][12]

-

Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5] For solutions, cover with an inert absorbent material like diatomite or universal binders.[3]

-

Collect: Place all contaminated materials into a labeled container for hazardous waste disposal.[6][12]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Table 4: First Aid Procedures for Exposure

| Exposure Route | First Aid Action | Source(s) |